molecular formula C23H16ClN3O4S B11422752 N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B11422752
M. Wt: 465.9 g/mol
InChI Key: ULDFHUVDHGUWSO-UHFFFAOYSA-N
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Description

This compound belongs to a class of benzothieno-pyrimidine derivatives functionalized with acetamide and heterocyclic substituents. Its structure features a 4-chlorophenyl group attached via an acetamide linker to a benzothieno[3,2-d]pyrimidine core substituted with a 2-furylmethyl group at position 2. Such derivatives are often explored for pharmacological applications due to their structural complexity and ability to modulate biological targets .

Properties

Molecular Formula

C23H16ClN3O4S

Molecular Weight

465.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H16ClN3O4S/c24-14-7-9-15(10-8-14)25-19(28)13-26-20-17-5-1-2-6-18(17)32-21(20)22(29)27(23(26)30)12-16-4-3-11-31-16/h1-11H,12-13H2,(H,25,28)

InChI Key

ULDFHUVDHGUWSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C(=O)N3CC(=O)NC4=CC=C(C=C4)Cl)CC5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Benzothienopyrimidinyl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furylmethyl Group: This is achieved through a Friedel-Crafts alkylation reaction.

    Attachment of the Chlorophenyl Group: This step involves a nucleophilic substitution reaction using 4-chlorophenylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Potential

Studies have indicated that derivatives of benzothieno[3,2-d]pyrimidines exhibit significant anticancer properties. The compound's structure allows it to interact with various cellular targets involved in cancer progression. For instance, it has been evaluated for its ability to inhibit specific kinases that are crucial in tumor growth and metastasis.

Anti-inflammatory Effects

In silico studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This property makes it a candidate for the development of anti-inflammatory drugs aimed at conditions such as arthritis and asthma .

Antimicrobial Activity

Research has shown that compounds containing the benzothieno moiety can exhibit antimicrobial properties. This compound may inhibit the growth of various bacterial strains, making it a potential candidate for antibiotic development.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions that allow for the introduction of functional groups critical for its biological activity. The structure-activity relationship studies reveal that modifications to the furan and chlorophenyl groups can enhance its efficacy and selectivity against target enzymes or receptors.

Case Studies

StudyObjectiveFindings
Evaluate anti-inflammatory activityDemonstrated potential as a 5-LOX inhibitor with significant docking scores indicating strong binding affinity.
Assess anticancer propertiesShowed inhibition of cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines.
Investigate antimicrobial effectsExhibited activity against Gram-positive and Gram-negative bacteria in preliminary assays.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the Benzothieno-Pyrimidine Family

Several structurally related compounds share the benzothieno-pyrimidine core but differ in substituents and saturation levels:

Compound Name Substituents at Position 3 Acetamide Substituent Core Saturation Key Features Reference
Target Compound 2-Furylmethyl 4-Chlorophenyl Dihydro (3,4-dihydro) 2,4-Dioxo group enhances hydrogen bonding
N-(4-Chlorophenyl)-2-{[3-(4-Methoxyphenyl)-4-Oxo-...]sulfanyl}acetamide 4-Methoxyphenyl 4-Chlorophenyl Hexahydro (3,4,5,6,7,8-hexahydro) Increased ring saturation improves conformational flexibility
2-{[3-(4-Chlorophenyl)-4-Oxo-...]sulfanyl}-N-[4-(Diethylamino)phenyl]acetamide 4-Chlorophenyl 4-(Diethylamino)phenyl Hexahydro Electron-donating diethylamino group enhances solubility
N-(2-Ethylphenyl)-2-{[3-(4-Methoxyphenyl)-4-Oxo-...]sulfanyl}acetamide 4-Methoxyphenyl 2-Ethylphenyl Hexahydro Bulky ethyl group may hinder receptor binding

Key Observations :

  • Substituent Effects: The 4-chlorophenyl group (common in ) contributes to hydrophobicity, while methoxy or diethylamino groups enhance solubility .
  • Core Saturation : Hexahydro derivatives (e.g., ) exhibit greater flexibility compared to the dihydro core of the target compound, which may restrict conformational mobility but improve metabolic stability.
Physicochemical and Structural Properties
  • Crystallinity and Hydrogen Bonding : The 2,4-dioxo group in the target compound may form N—H⋯O interactions, similar to the acetamide derivative in , which exhibits infinite chains stabilized by hydrogen bonds.
  • Dihedral Angles : In related compounds (e.g., ), dihedral angles between aromatic rings and the acetamide group range from 38.9° to 83.5°, influencing packing efficiency. The target compound’s furylmethyl group may introduce steric effects, altering these angles.

Biological Activity

N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological activities, and the mechanisms underlying its pharmacological effects.

Chemical Structure and Properties

The compound features a unique structure comprising a 4-chlorophenyl group, an acetamide moiety, and a benzothieno-pyrimidine framework. Its molecular formula is C24H22ClN3O4SC_{24}H_{22}ClN_{3}O_{4}S with a molecular weight of 484.0 g/mol .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against glioblastoma. It has been shown to inhibit the growth of glioma cell lines and primary patient-derived glioma stem cells. The mechanism involves the inhibition of the AKT signaling pathway, which is crucial in oncogenesis:

  • Inhibition of AKT2/PKBβ : The compound demonstrated low micromolar activity against AKT2/PKBβ, an oncogenic kinase associated with glioma malignancy . It exhibited specific IC50 values of 12 μM for AKT1 and 14 μM for AKT2.

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties against Plasmodium falciparum, the causative agent of malaria. Preliminary studies suggest that it may inhibit nucleoside transporters vital for parasite survival .

Enzyme Inhibition

Additionally, N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has shown potential as an enzyme inhibitor. It may interact with various biological pathways through receptor or enzyme modulation .

Case Studies and Research Findings

StudyFindings
Study on Glioblastoma The compound inhibited neurosphere formation in glioblastoma stem cells and showed significant anticancer activity without notable toxicity to non-cancerous cells .
Antiparasitic Screening Demonstrated effectiveness against Plasmodium falciparum, indicating potential as an antimalarial agent .
Enzyme Inhibition Assays Showed strong inhibitory activity against urease and moderate antibacterial properties against various bacterial strains .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • AKT Pathway Inhibition : By inhibiting AKT signaling, it reduces cell proliferation and promotes apoptosis in cancer cells.
  • Nucleoside Transporter Inhibition : This action disrupts essential metabolic processes in parasites.
  • Enzyme Interactions : Potential binding to enzymes like urease suggests additional therapeutic avenues.

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